t-Boc-N-Amido-PEG6-propargyl
Overview
Description
t-Boc-N-Amido-PEG6-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to participate in click chemistry reactions .
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG6-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The compound contains a propargyl group and a Boc-protected amino group .
Mode of Action
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is facilitated by the copper-catalyzed azide-alkyne Click Chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group to form the free amine occurs under mild acidic conditions . .
Biochemical Analysis
Biochemical Properties
t-Boc-N-Amido-PEG6-propargyl interacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage . This reaction is a cornerstone of bioconjugation chemistry, allowing for the attachment of various functional groups or biomolecules .
Cellular Effects
Peg derivatives are generally known to enhance the stability and solubility of biomolecules, reduce immunogenicity, and improve the pharmacokinetics of drugs .
Molecular Mechanism
This compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry . The Boc group can be deprotected under mild acidic conditions to yield the free amine .
Temporal Effects in Laboratory Settings
Peg derivatives are generally known for their stability and resistance to degradation .
Dosage Effects in Animal Models
Peg derivatives are generally known to be biocompatible and safe at appropriate dosages .
Metabolic Pathways
Peg derivatives are generally known to be resistant to metabolic degradation .
Transport and Distribution
Peg derivatives are generally known to enhance the biodistribution of conjugated biomolecules .
Subcellular Localization
Peg derivatives are generally known to be present in various cellular compartments due to their ability to cross cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG6-propargyl typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.
Propargylation: The PEGylated intermediate is then reacted with propargyl bromide to introduce the propargyl group.
Boc Protection: Finally, the amino group is protected with a Boc group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG6-propargyl undergoes various chemical reactions, including:
Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc group
Major Products Formed
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is the free amine derivative
Scientific Research Applications
t-Boc-N-Amido-PEG6-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid instead of a propargyl group.
t-Boc-N-amido-PEG2-CH2CO2H: A shorter PEG chain with a carboxyl group.
Uniqueness
t-Boc-N-Amido-PEG6-propargyl is unique due to its combination of a propargyl group and a Boc-protected amino group, which allows it to participate in click chemistry reactions while providing temporary protection to the amino group. This makes it highly versatile for various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBRWZSCEDQMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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